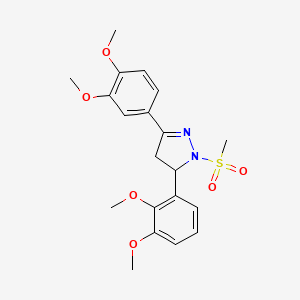

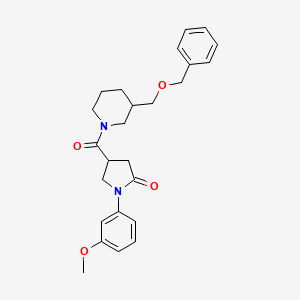

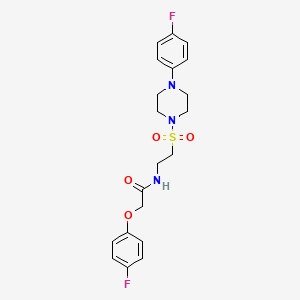

![molecular formula C16H27N3O2 B2722748 N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide CAS No. 1396979-83-1](/img/structure/B2722748.png)

N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C16H27N3O2 and a molecular weight of 293.411. It is an adamantane derivative, which are known for their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes is often achieved via carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . A method of synthesis of N-aryladamantane-1-carboxamides involves reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The structure of the compound is further modified by the addition of the hydrazinecarbonyl and 2-methylpropyl groups.Chemical Reactions Analysis

The synthesis of substituted adamantanes involves a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical and Chemical Properties Analysis

Adamantane derivatives are known for their unique physical and chemical properties. They are characterized by a high degree of symmetry and are both rigid and virtually stress-free . The specific physical and chemical properties of “this compound” are not mentioned in the search results.科学的研究の応用

Synthesis and Structural Insights

Adamantane derivatives are synthesized for various applications, including broad-spectrum antibacterial candidates. Al-Wahaibi et al. (2020) synthesized two N′-heteroarylidene-1-carbohydrazide derivatives, demonstrating potent antibacterial activity and moderate antifungal effects against Candida albicans, highlighting their potential in antimicrobial therapies (Al-Wahaibi et al., 2020).

Bioactive Compound Development

Research includes the development of bioactive compounds such as hydrazine-1-carbothioamide derivatives with urease inhibition potential and moderate antiproliferative activities. Al-Wahaibi et al. (2022) explored adamantane-linked hydrazine-1-carbothioamide derivatives, which exhibit potential for use in urease inhibition and as antiproliferative agents (Al-Wahaibi et al., 2022).

Catalytic Synthesis Applications

Catalytic synthesis methods have been developed to create N-Aryladamantane-1-carboxamides, showcasing the versatility of adamantane derivatives in chemical synthesis. Shishkin et al. (2020) described a method involving the reaction of adamantane-1-carboxylic acid with aromatic amines, yielding products with potential for further chemical manipulation (Shishkin et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Adamantane derivatives also show promise in antimicrobial and anti-inflammatory applications. Kadi et al. (2007) synthesized adamantane-1-carbohydrazide derivatives, demonstrating significant in vitro activities against bacteria and marked antifungal activity, as well as in vivo anti-inflammatory effects (Kadi et al., 2007).

Pharmaceutical Applications

Pham et al. (2019) explored hydrazide-hydrazones with the 1-adamantane carbonyl moiety, finding potential antibacterial activity against Gram-positive bacteria and antifungal effects against C. albicans, indicating their usefulness in developing new antimicrobial agents (Pham et al., 2019).

作用機序

将来の方向性

Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . The future research directions could involve exploring more applications of “N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide” in various fields, including medicinal chemistry, catalyst development, and nanomaterials .

特性

IUPAC Name |

N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2/c1-9(2)13(14(20)19-17)18-15(21)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-13H,3-8,17H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIFKGCHVVFEJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NN)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

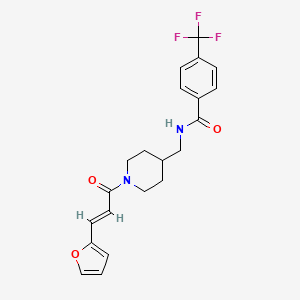

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2722674.png)

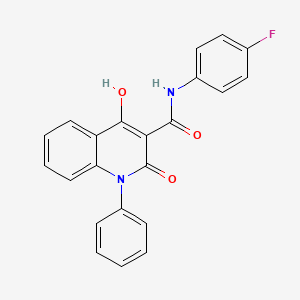

![3-allyl-5,6-dimethyl-2-((2-(2-methylindolin-1-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2722679.png)

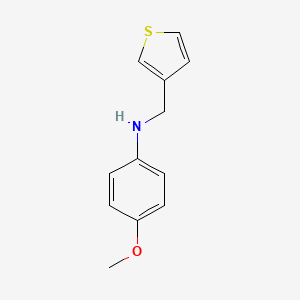

![2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2722680.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine](/img/structure/B2722686.png)